molecular formula C12H13NO4 B12864688 Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Cat. No.: B12864688
M. Wt: 235.24 g/mol
InChI Key: ABTKQISAPAZLRM-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃NO₄ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-hydroxy-2-oxopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Benzyl 4-oxo-2-oxopyrrolidine-1-carboxylate.

    Reduction: Benzyl 4-hydroxy-2-hydroxypyrrolidine-1-carboxylate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit the activity of histone deacetylases by binding to their active sites, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-oxo-2-oxopyrrolidine-1-carboxylate
  • Benzyl 4-hydroxy-2-hydroxypyrrolidine-1-carboxylate
  • Benzyl 4-oxo-1-piperidinecarboxylate

Uniqueness

Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxyl and a carbonyl group on the pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity as an enzyme inhibitor or receptor ligand sets it apart from other similar compounds.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H13NO4/c14-10-6-11(15)13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2

InChI Key

ABTKQISAPAZLRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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